5-Phenylhexahydroindolizine-3,7-dione
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Overview
Description
5-Phenylhexahydroindolizine-3,7-dione: is a heterocyclic compound that belongs to the class of indolizines. Indolizines are nitrogen-containing bicyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The presence of a phenyl group at the 5-position and two keto groups at the 3 and 7 positions makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylhexahydroindolizine-3,7-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indolizine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Phenylhexahydroindolizine-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the indolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted indolizines, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Phenylhexahydroindolizine-3,7-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a lead compound in drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Phenylhexahydroindolizine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Pyrido[2,3-d]pyrimidin-5-one: Another nitrogen-containing heterocycle with biological activity.
Uniqueness
5-Phenylhexahydroindolizine-3,7-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical reactivity and biological properties
Properties
CAS No. |
847049-62-1 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
5-phenyl-1,2,5,6,8,8a-hexahydroindolizine-3,7-dione |
InChI |
InChI=1S/C14H15NO2/c16-12-8-11-6-7-14(17)15(11)13(9-12)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
InChI Key |
FYIMIZHSHAVMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1CC(=O)CC2C3=CC=CC=C3 |
Origin of Product |
United States |
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